5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione
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Overview
Description
5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C8H12N2O3 and a molecular weight of 184.19 g/mol It is known for its unique structure, which includes an imidazolidine ring fused with an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a precursor compound containing both imidazolidine and oxolane moieties . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt/β-catenin signaling pathway. This inhibition can lead to various cellular effects, including the modulation of cell proliferation and apoptosis . The compound’s binding to these enzymes involves specific interactions with conserved residues in the active site, contributing to its inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5-(naphthalen-1-yl)imidazolidine-2,4-dione: This compound has a similar imidazolidine core but with a naphthalene ring instead of an oxolane ring.
5-Methyl-5-(4-(2-methylallyloxy)phenyl)imidazolidine-2,4-dione: This variant includes a phenyl ring with an allyloxy group.
Uniqueness
5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione is unique due to its oxolane ring, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
5-methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3/c1-8(5-3-2-4-13-5)6(11)9-7(12)10-8/h5H,2-4H2,1H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXBGKGIQWSQNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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